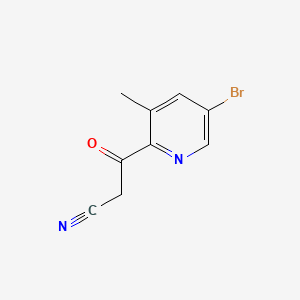
3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876620, also known as 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyridine ring, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile typically involves the bromination of 3-methyl-2-pyridine followed by a series of reactions to introduce the nitrile and oxo groups. The reaction conditions often require the use of bromine or a brominating agent, along with solvents such as dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine oxide.
Applications De Recherche Scientifique
3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-3-methyl-2-pyridyl)-3-oxopropanenitrile
- 3-(5-Fluoro-3-methyl-2-pyridyl)-3-oxopropanenitrile
- 3-(5-Iodo-3-methyl-2-pyridyl)-3-oxopropanenitrile
Uniqueness
3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
3-(5-bromo-3-methylpyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-7(10)5-12-9(6)8(13)2-3-11/h4-5H,2H2,1H3 |
Clé InChI |
MPOYDYPGXRVBNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(=O)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)

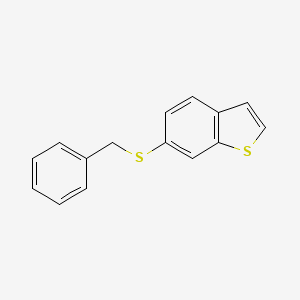
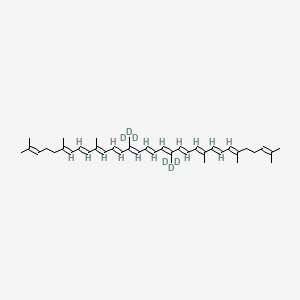
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
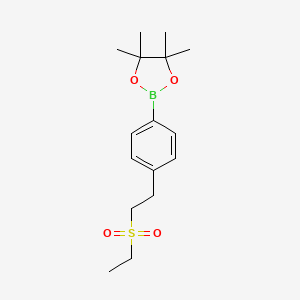
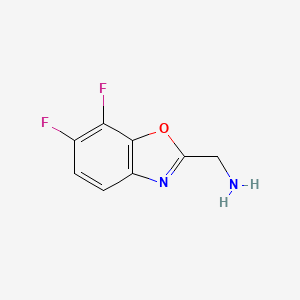
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)

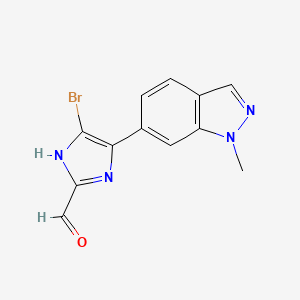

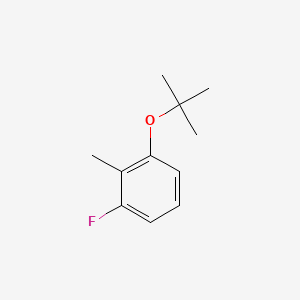

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
